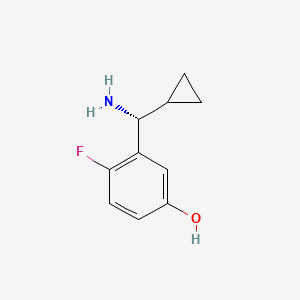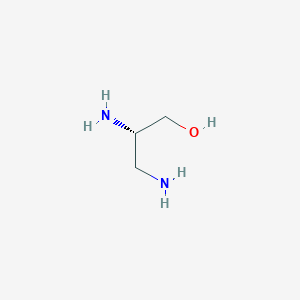
(2s)-2,3-Diaminopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,3-Diaminopropan-1-ol is a chiral organic compound with the molecular formula C3H10N2O. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of two amino groups and one hydroxyl group, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-2,3-Diaminopropan-1-ol can be synthesized through several methods. One common approach involves the reduction of (S)-2,3-diaminopropanoic acid using a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the selective reduction of the carboxyl group to a hydroxyl group.
Industrial Production Methods: In industrial settings, (S)-2,3-Diaminopropan-1-ol is often produced through the catalytic hydrogenation of (S)-2,3-diaminopropanoic acid. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature. The process is efficient and yields high-purity (S)-2,3-Diaminopropan-1-ol suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2,3-Diaminopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Reduction: It can be further reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Substituted amines or amides.
Applications De Recherche Scientifique
(S)-2,3-Diaminopropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: (S)-2,3-Diaminopropan-1-ol is used in the production of fine chemicals and as a precursor in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of (S)-2,3-Diaminopropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a competitive inhibitor of certain enzymes by binding to their active sites, thereby blocking the substrate’s access. Additionally, it can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
®-2,3-Diaminopropan-1-ol: The enantiomer of (S)-2,3-Diaminopropan-1-ol, which has different stereochemistry and potentially different biological activity.
2,3-Diaminopropanoic Acid: The precursor to (S)-2,3-Diaminopropan-1-ol, which lacks the hydroxyl group.
1,2-Diaminoethane: A structurally similar compound with two amino groups but lacking the hydroxyl group.
Uniqueness: (S)-2,3-Diaminopropan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C3H10N2O |
|---|---|
Poids moléculaire |
90.12 g/mol |
Nom IUPAC |
(2S)-2,3-diaminopropan-1-ol |
InChI |
InChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2/t3-/m0/s1 |
Clé InChI |
QHBWSLQUJMHGDB-VKHMYHEASA-N |
SMILES isomérique |
C([C@@H](CO)N)N |
SMILES canonique |
C(C(CO)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


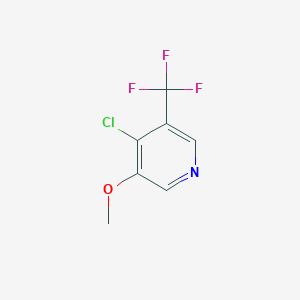
![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)
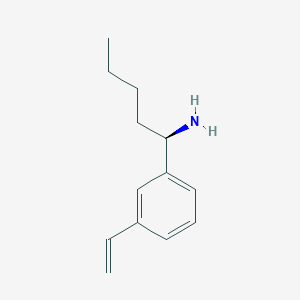
![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)



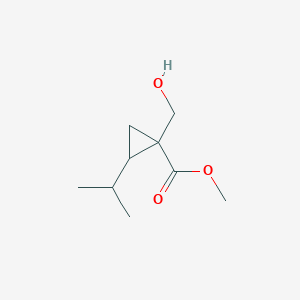
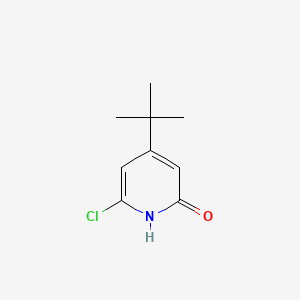

![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)

![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
